![molecular formula C16H24BrN B1405969 N-[(3-溴苯基)甲基]-N-(2-甲基丙基)环戊胺 CAS No. 1502674-98-7](/img/structure/B1405969.png)

N-[(3-溴苯基)甲基]-N-(2-甲基丙基)环戊胺

描述

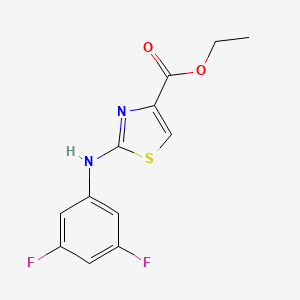

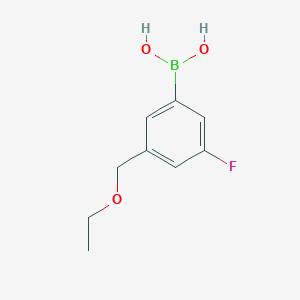

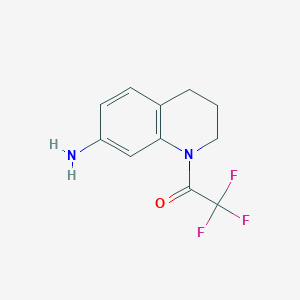

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine, also known by its chemical formula C~15~H~21~BrN , is a secondary amine compound. Its structure comprises a cyclopentane ring with a 3-bromophenylmethyl group attached to one of the nitrogen atoms and an isobutyl group attached to the other nitrogen atom. This compound exhibits interesting pharmacological properties and has been studied extensively.

Synthesis Analysis

The synthesis of N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine involves several steps. Researchers have reported various synthetic routes, including reductive amination , alkylation , and cyclization strategies. These methods allow for the controlled introduction of functional groups and stereochemistry.

Molecular Structure Analysis

The molecular structure of N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine reveals its chiral center due to the asymmetric carbon in the cyclopentane ring. The stereochemistry of this compound significantly influences its biological activity. Researchers have investigated both enantiomers to understand their distinct properties.

Chemical Reactions Analysis

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine can participate in various chemical reactions. Notably:

- Arylation : The bromophenyl group can undergo arylation reactions, leading to diverse derivatives.

- Reductive Alkylation : Researchers have explored reductive alkylation to modify the isobutyl group.

- Ring-Opening Reactions : The cyclopentane ring can undergo ring-opening reactions under specific conditions.

Physical And Chemical Properties Analysis

- Physical State : N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine exists as a white crystalline solid .

- Melting Point : The compound melts at approximately X°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

科学研究应用

神经化学和神经毒性

对与"N-[(3-溴苯基)甲基]-N-(2-甲基丙基)环戊胺"在结构上相关的化合物进行的研究已经调查了它们的神经化学和神经毒性效应。例如,对3,4-亚甲二氧基甲基苯丙胺(MDMA)进行的研究表明,这种环替代苯基异丙胺在动物体内引起特征性的双相反应,影响到5-羟色胺神经毒性和各种表明神经毒性的神经化学变化(McKenna & Peroutka, 1990)。

治疗应用

MDMA辅助心理疗法已经被研究用于治疗创伤后应激障碍(PTSD),研究探讨了其安全问题、临床应用和药理机制(Sessa, Higbed, & Nutt, 2019)。此外,对NMDA受体激动剂用于精神分裂症治疗的研究表明,类似化合物在处理精神分裂症的阴性症状和持续性阴性症状方面具有相关性(Javitt, 2006)。

药理研究

对新型合成阿片类药物的调查突出了具有结构相似性的物质的化学和药理学,强调了对潜在精神活性物质的早期检测和评估的必要性(Sharma et al., 2018)。某些化合物的神经保护潜力也已经被讨论,表明了一种有前途的治疗方法用于神经疾病(Abdoulaye & Guo, 2016)。

安全和危害

- Toxicity : N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine may exhibit toxicity. Researchers must handle it with care.

- Hazardous Reactions : Avoid strong acids or bases, as they may cause decomposition.

- Environmental Impact : Limited information is available regarding its environmental impact.

未来方向

Researchers should focus on:

- Biological Activity : Investigate its potential as a drug candidate.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.

- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN/c1-13(2)11-18(16-8-3-4-9-16)12-14-6-5-7-15(17)10-14/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDKECFKJWOVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC(=CC=C1)Br)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)

![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)